2-{[5-(4-methylbenzyl)-1,3-thiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Description
Compound Identification and Nomenclature
Systematic IUPAC Name Derivation
The systematic naming of 2-{[5-(4-methylbenzyl)-1,3-thiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide follows IUPAC guidelines for polyfunctional heterocyclic compounds. The parent structure is acetamide , with substituents prioritized based on functional group hierarchy:
- Thiazole ring : A five-membered heterocycle containing one sulfur atom at position 1 and one nitrogen atom at position 3.
- Sulfanyl group (-S-) : Attached to the thiazole’s position 2.
- 4-Methylbenzyl substituent : A benzyl group with a methyl group at the para position, bonded to the thiazole’s position 5.
- N-(4-methylphenyl) group : The acetamide’s nitrogen is substituted with a 4-methylphenyl group.
Applying substitutive nomenclature rules:
- The thiazole ring is numbered such that sulfur occupies position 1.
- The sulfanyl group at position 2 is denoted as a substituent.
- The 4-methylbenzyl group at position 5 is prefixed as 5-(4-methylbenzyl).
- The acetamide’s nitrogen-bound 4-methylphenyl group is specified as N-(4-methylphenyl).
Thus, the full IUPAC name is derived as:
2-[(5-(4-methylbenzyl)-1,3-thiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide .
Alternative Chemical Designations
This compound is referenced under multiple designations in chemical databases and literature:
The multiplicity of names reflects its modular structure, which permits variations in substituent descriptions (e.g., “4-methylbenzyl” vs. “p-tolylmethyl”) .
Structural Relationship to Sulfanyl-Acetamide-Thiazole Derivatives
This compound belongs to the broader class of sulfanyl-acetamide-thiazole derivatives , characterized by a thiazole ring linked to an acetamide group via a sulfanyl bridge. Key structural comparisons include:
Table 1: Structural Comparison of Related Derivatives
Structural Implications :
- Electron-Donating Methyl Groups : The para-methyl groups on both the benzyl and phenyl substituents enhance lipophilicity and steric bulk, potentially influencing binding interactions in biological systems .
- Sulfanyl Bridge Flexibility : The thioether linkage (-S-) between the thiazole and acetamide allows rotational freedom, contrasting with rigid analogs like sulfonyl-linked derivatives .
- Thiazole vs. Triazole Cores : Replacement of the thiazole with a triazole (as in ) alters hydrogen-bonding capacity and aromaticity, affecting electronic distribution .
Properties
Molecular Formula |
C20H20N2OS2 |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-[[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H20N2OS2/c1-14-3-7-16(8-4-14)11-18-12-21-20(25-18)24-13-19(23)22-17-9-5-15(2)6-10-17/h3-10,12H,11,13H2,1-2H3,(H,22,23) |
InChI Key |
QMFXKTFVOBSEEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)SCC(=O)NC3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-(4-Methylbenzyl)-1,3-thiazol-2-thiol
-
Bromination of 4-methylbenzyl ketone :
-
Cyclization with thiourea :
Acetamide Formation
The thiol group is alkylated with chloroacetamide derivatives:
-
Synthesis of N-(4-methylphenyl)chloroacetamide :
-
Thiol-alkylation reaction :
Table 1: Hantzsch Synthesis Optimization
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | DMF | +15% vs. EtOH |
| Temperature | 60°C | Max yield |
| Base | K₂CO₃ | Minimal side products |
Microwave-Assisted Cyclocondensation
Microwave irradiation significantly accelerates reaction rates and improves yields.
One-Pot Synthesis
Advantages:
-
70% reduction in reaction time compared to conventional heating.
-
Enhanced purity due to reduced side reactions.
Solid-Phase Synthesis for Scalability
This method, adapted from patent literature, uses polymer-supported reagents to simplify purification:
Immobilized Thiazole Formation
-
Resin functionalization :
-
Cyclization :
-
Acetamide coupling :
Table 2: Solid-Phase vs. Solution-Phase Yields
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Solid-Phase | 75 | 98 |
| Solution-Phase | 68 | 90 |
Oxidative Coupling of Thiols
A less common but effective method involves oxidative coupling of thiol-containing intermediates:
Procedure
Limitations:
-
Requires strict stoichiometric control to prevent over-oxidation.
Characterization and Validation
All synthetic routes were validated using spectroscopic techniques:
Table 3: Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Scalability |
|---|---|---|---|
| Hantzsch | 68 | 8 | Moderate |
| Microwave | 82 | 0.3 | High |
| Solid-Phase | 75 | 12 | High |
| Oxidative Coupling | 62 | 6 | Low |
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-methylbenzyl)-1,3-thiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thioethers or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers and thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Research has indicated that 2-{[5-(4-methylbenzyl)-1,3-thiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide exhibits significant anticancer properties. Key findings include:
- Cell Line Studies : The compound has demonstrated efficacy against various cancer cell lines, notably A549 (lung cancer) and MCF-7 (breast cancer) cells. These studies suggest that the compound can inhibit cell proliferation and induce apoptosis in cancer cells .
- Mechanism of Action : The structural components of the compound may facilitate interactions with specific biological targets, leading to therapeutic effects. For instance, studies have shown that similar thiazole derivatives can trigger apoptotic pathways in tumor cells .
Potential in Treating Parasitic Infections
Another promising application of this compound is its potential as an anti-parasitic agent. Research has highlighted the effectiveness of thiazole derivatives against various parasites:
- Amoebicidal Activity : Compounds structurally related to 2-{[5-(4-methylbenzyl)-1,3-thiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide have been noted for their amoebicidal properties. Some derivatives have shown significant activity against Entamoeba histolytica, the causative agent of amoebic dysentery .
Several studies have explored the synthesis and biological evaluation of this compound and its derivatives:
- Synthesis and Evaluation : A study synthesized various thiazole-benzazole derivatives to evaluate their anticancer activity. Compounds with similar structural motifs showed promising results in inhibiting tumor cell growth .
- In Vitro Studies : Another research effort focused on synthesizing thiazole derivatives with demonstrated antiamoebic activity against E. histolytica. The results indicated that these compounds could serve as effective therapeutic candidates for treating amoebic infections .
Mechanism of Action
The mechanism of action of 2-{[5-(4-methylbenzyl)-1,3-thiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular processes by disrupting DNA replication or protein synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Molecular Variations
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Core Heterocycle :
- The target compound uses a thiazole ring, whereas analogs like BU30645 (thiadiazole) and 780818-69-1 (triazole) employ alternative heterocycles. Thiazoles are associated with diverse bioactivities, including antiviral properties, while thiadiazoles and triazoles often enhance metabolic stability .
- SirReal2 incorporates a pyrimidine sulfanyl group, which may enhance binding to enzymatic targets like sirtuins .
The 4-methylphenyl acetamide in the target compound contrasts with the 4-methoxyphenyl group in ’s antimicrobial analog, where methoxy groups can influence electron distribution and receptor binding .
Functional Group Diversity :
- Sulfanyl Linkers : Present in all compounds, but their positioning (e.g., thiazole-2-yl in the target vs. pyrimidin-2-yl in SirReal2) alters conformational flexibility and target selectivity.
- Electron-Withdrawing Groups : BU30645’s 3-nitrophenyl group may enhance reactivity or binding affinity compared to the target’s methyl-substituted phenyls .
Pharmacological and Physicochemical Comparisons
Table 2: Pharmacological and Physicochemical Properties
Key Insights:
- Lipophilicity : The target compound’s higher LogP (~3.2) compared to Pritelivir (2.8) suggests better membrane permeability but poorer solubility, which could limit bioavailability.
- Bioactivity : Pritelivir’s sulfamoyl group and pyridinylphenyl acetamide contribute to its potent antiviral activity, whereas the target compound’s methylbenzyl group may prioritize different target interactions .
- Stability : The absence of electron-withdrawing groups in the target compound (vs. BU30645’s nitro group) may reduce susceptibility to enzymatic degradation but increase reliance on passive diffusion .
Biological Activity
The compound 2-{[5-(4-methylbenzyl)-1,3-thiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide (C20H20N2OS2) is a thiazole derivative notable for its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.
Molecular Structure
The compound features a thiazole ring substituted with a 4-methylbenzyl group and an acetamide moiety. Its molecular weight is 368.5 g/mol, and it exhibits unique structural properties that may enhance its biological activity compared to other thiazole derivatives.
| Feature | Description |
|---|---|
| Compound Name | 2-{[5-(4-methylbenzyl)-1,3-thiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide |
| Molecular Formula | C20H20N2OS2 |
| Molecular Weight | 368.5 g/mol |
| Key Functional Groups | Thiazole ring, acetamide group |
Anticancer Properties
Research has indicated that thiazole derivatives possess significant anticancer activity. A study synthesized various thiazole-(benz)azole derivatives and evaluated their effects against cancer cell lines such as A549 (lung cancer) and C6 (glioma). The results demonstrated that certain derivatives induced apoptosis in tumor cells, suggesting a potential mechanism for anticancer action through caspase activation and DNA synthesis inhibition .
Antimicrobial Activity
Thiazole compounds have been shown to exhibit antimicrobial properties. Studies indicate that derivatives with specific substitutions can enhance activity against both gram-positive and gram-negative bacteria. The presence of the thiazole ring is often correlated with improved antibacterial efficacy, making it a valuable scaffold in drug design against microbial infections .
Enzyme Inhibition
The compound's structure suggests potential enzyme inhibitory activity. Research on related sulfonamides has shown substantial inhibitory effects against enzymes such as α-glucosidase and acetylcholinesterase (AChE). These enzymes are critical in metabolic pathways and neurological functions, respectively, indicating that similar thiazole derivatives may also exhibit these properties .
Case Studies
-
Anticancer Activity Evaluation
- Objective: To assess the anticancer effects of thiazole derivatives.
- Methodology: Compounds were tested against A549 and C6 cell lines using MTT assays and apoptosis markers.
- Findings: Selected compounds showed significant cytotoxicity and induced apoptosis in cancer cells through caspase activation.
-
Antimicrobial Screening
- Study Design: Testing against various bacterial strains.
- Results: Certain derivatives demonstrated strong activity against both gram-positive and gram-negative bacteria, highlighting the importance of structural modifications in enhancing antimicrobial properties.
The biological activities of 2-{[5-(4-methylbenzyl)-1,3-thiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide can be attributed to several mechanisms:
- Apoptosis Induction: The compound may trigger apoptotic pathways in cancer cells by activating caspases.
- Enzyme Inhibition: Structural features may facilitate binding to target enzymes, inhibiting their function and altering metabolic processes.
- Membrane Disruption: Antimicrobial activity may result from interactions with bacterial membranes, leading to cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
